molecular formula C25H29N5O2S B2893050 N-(1,3-benzodioxol-5-ylmethyl)-4-(2-piperidin-1-ylpyrimidin-5-yl)benzamide CAS No. 1115915-40-6

N-(1,3-benzodioxol-5-ylmethyl)-4-(2-piperidin-1-ylpyrimidin-5-yl)benzamide

Cat. No. B2893050
CAS RN: 1115915-40-6
M. Wt: 463.6
InChI Key: DTNIWKQQDOYREL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-(2-piperidin-1-ylpyrimidin-5-yl)benzamide, also known as GSK-3β inhibitor VIII, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in various cellular processes.

Scientific Research Applications

Metabolism and Pharmacokinetics

  • Antineoplastic Tyrosine Kinase Inhibitor (Flumatinib) : Studies on flumatinib, a derivative of the compound, have revealed its role as an antineoplastic tyrosine kinase inhibitor, primarily in the treatment of chronic myelogenous leukemia. The metabolism involves N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, with significant phase I and phase II metabolites identified in human plasma, urine, and feces (Gong et al., 2010).

Molecular Synthesis and Structural Analysis

  • Synthesis of Benzamide Derivatives : Research has focused on synthesizing various benzamide derivatives, including those related to N-(1,3-benzodioxol-5-ylmethyl)-4-(2-piperidin-1-ylpyrimidin-5-yl)benzamide. These derivatives have shown potential applications in identifying binding sites for allosteric modulators and studying their anti-fatigue effects (Wu et al., 2014).

Bioactivity and Pharmacological Properties

  • Histone Deacetylase Inhibition : N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound related to the target molecule, inhibits histone deacetylases (HDACs) 1-3 and 11. It shows promise as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008).
  • Selective Serotonin Receptor Agonists : Benzamide derivatives related to the target compound have been synthesized and evaluated as selective serotonin 4 receptor agonists, showing potential in gastrointestinal motility (Sonda et al., 2003).

Molecular Interaction and Receptor Analysis

  • CB1 Cannabinoid Receptor Antagonist : Studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a structurally related antagonist, have provided insights into the molecular interactions with the CB1 cannabinoid receptor (Shim et al., 2002).

properties

IUPAC Name

N-(4-ethylphenyl)-2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2S/c1-3-19-8-10-20(11-9-19)27-24(31)18-33-25-26-13-12-23(28-25)30-16-14-29(15-17-30)21-6-4-5-7-22(21)32-2/h4-13H,3,14-18H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNIWKQQDOYREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=N2)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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